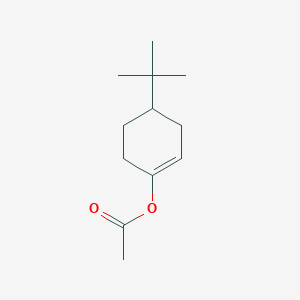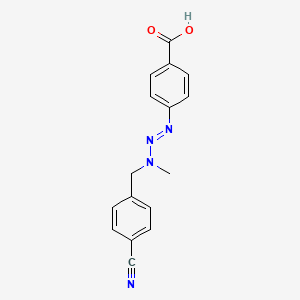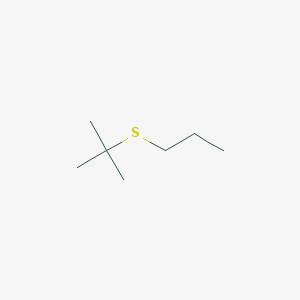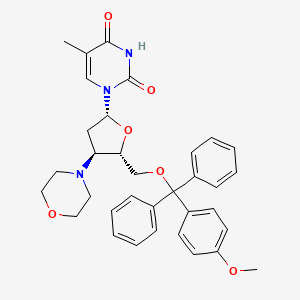
Thymidine, 3'-deoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-3'-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside, and is modified to include a morpholino group at the 3’ position and a 4-methoxytrityl group at the 5’ position. These modifications enhance its stability and functionality in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using 4-methoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the morpholino group: The 3’-hydroxyl group is then converted to a leaving group, such as a mesylate or tosylate, which is subsequently displaced by morpholine under basic conditions.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the 4-methoxytrityl group, converting it to a simpler trityl group.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Simplified trityl derivatives.
Substitution: Various substituted nucleoside analogs.
科学的研究の応用
3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Employed in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent, particularly against retroviruses.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
The compound exerts its effects by incorporating into DNA or RNA strands during synthesis. The morpholino group enhances its binding affinity to complementary nucleic acids, while the 4-methoxytrityl group provides stability. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or interference with cellular processes.
類似化合物との比較
3’-Amino-3’-deoxythymidine: Similar structure but with an amino group instead of a morpholino group.
5’-O-(4,4’-Dimethoxytrityl)-3’-deoxythymidine: Similar structure but with a dimethoxytrityl group instead of a methoxytrityl group.
Uniqueness: 3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to its dual modifications, which provide enhanced stability and functionality compared to its analogs. The morpholino group offers increased binding affinity, while the 4-methoxytrityl group ensures protection and stability during synthesis and application.
特性
CAS番号 |
134934-57-9 |
|---|---|
分子式 |
C34H37N3O6 |
分子量 |
583.7 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-32(24)38)31-21-29(36-17-19-41-20-18-36)30(43-31)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-31H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,31+/m0/s1 |
InChIキー |
OELGVURJXMKHMM-OJDZSJEKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


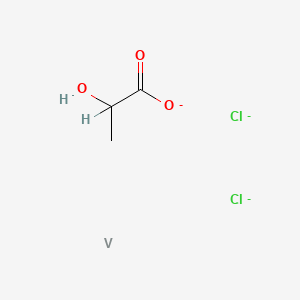

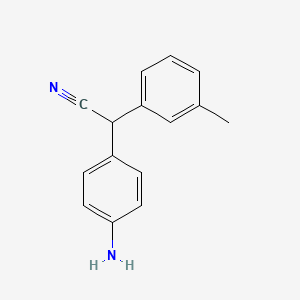
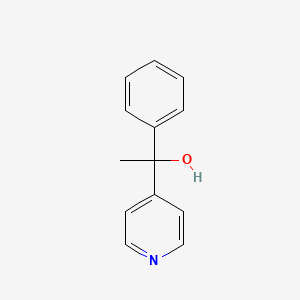
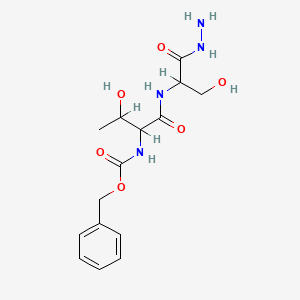

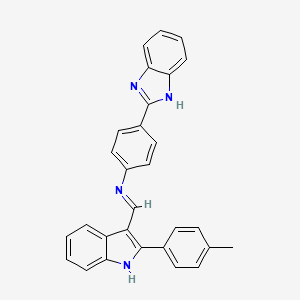
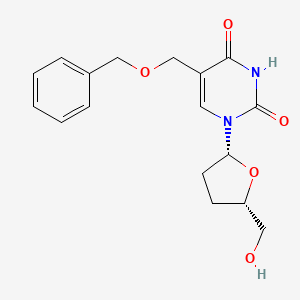
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
